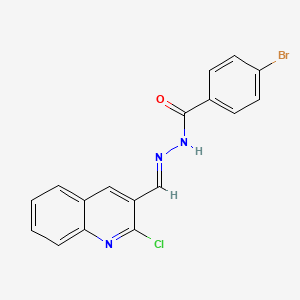

(E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-4-bromo-N’-((2-chloroquinolin-3-yl)methylene)benzohydrazide” is a chemical compound. It’s related to 2-chloroquinoline-3-carbaldehyde, a compound that has been the subject of recent research due to its synthetic and effective biological importance .

Synthesis Analysis

The synthesis of compounds like “(E)-4-bromo-N’-((2-chloroquinolin-3-yl)methylene)benzohydrazide” typically involves the use of 2-chloroquinoline-3-carbaldehyde . A “green” synthesis method has been reported, which uses 2-chloroquinoline-3-carbaldehyde and a variety of substituted hydrazides in PEG 400 .科学的研究の応用

Synthesis and Structural Characterization

- Synthesis Methods : The compound and its derivatives can be synthesized through various methods, often involving the reaction of quinolinecarbaldehyde with substituted benzohydrazides. The structures of the synthesized compounds are typically confirmed through spectroscopic techniques like IR, 1H NMR, and single-crystal X-ray diffraction analysis (Shaikh, 2013), (Arjun et al., 2020), (Cao, 2009).

Scientific Research Applications

Antimicrobial and Anticancer Activities : Benzohydrazide derivatives have been evaluated for their antimicrobial properties. The synthesized compounds showed promising antibacterial and antifungal activities, and some were screened for anticancer activities as well, indicating their potential in medical and pharmaceutical applications (Shaikh, 2013), (Patel et al., 2006), (Sarangi et al., 2020).

Corrosion Inhibition : Compounds similar to (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide have been studied for their corrosion inhibition properties, especially in protecting mild steel in hydrochloric acid media. This showcases their potential application in industrial settings for material preservation and maintenance (Shanbhag et al., 2014).

Molecular Docking and Inhibition Studies : These compounds have also been used in molecular docking studies to investigate their potential as inhibitors for various proteins involved in diseases such as cancer. Their interactions with biological molecules and enzymes can help in the design of new therapeutic agents (Kavalapure et al., 2021), (Ghanei et al., 2016).

Antimalarial Activity : Some benzohydrazide derivatives have been assessed for their antimalarial activity, showing potential in the fight against malaria. These findings are crucial for the development of new antimalarial drugs (Shaikh et al., 2021).

作用機序

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

The mode of action involves the initial addition of an amino group of formamide to the aldehydic carbonyl of quinoline, followed by condensation to form N-((2-chloroquinolin-3-yl)methylene)formamide intermediate .

Biochemical Pathways

It’s worth noting that quinoline-based compounds have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiparasitic activity .

Result of Action

Compounds with similar structures have shown potential against various diseases .

特性

IUPAC Name |

4-bromo-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClN3O/c18-14-7-5-11(6-8-14)17(23)22-20-10-13-9-12-3-1-2-4-15(12)21-16(13)19/h1-10H,(H,22,23)/b20-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTRCDDHPRGOOY-KEBDBYFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)

![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)

![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)